![molecular formula C11H11NO5 B168941 Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate CAS No. 114106-93-3](/img/structure/B168941.png)
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate is a chemical compound that is used in scientific research for various purposes. It is an organic compound that belongs to the class of acrylates and is commonly referred to as MNMA. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of MNMA is not well understood. However, it is believed to act as a nucleophile and undergo various chemical reactions with other molecules. The presence of the nitro group in MNMA makes it a potential candidate for reduction reactions, which can lead to the formation of various intermediates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MNMA are not well studied. However, it has been reported that MNMA can act as a potential inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. MNMA has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MNMA in lab experiments include its ease of synthesis, high purity, and potential applications in various fields. However, the limitations include its potential toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the use of MNMA in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions. MNMA can also be used as a building block for the synthesis of new organic molecules with potential applications in drug discovery and materials science. Further studies are needed to understand the mechanism of action of MNMA and its potential applications in various fields.
Conclusion:
In conclusion, Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate is a unique organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method is relatively simple, and the compound has been extensively used in scientific research. Further studies are needed to understand the mechanism of action of MNMA and its potential applications in various fields.
Synthesemethoden
The synthesis of MNMA involves the reaction between 4-nitrobenzyl alcohol and methyl acrylate in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of MNMA. The synthesis method is relatively simple and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
MNMA has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various compounds, including polymers, dendrimers, and other organic molecules. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
Eigenschaften
IUPAC Name |
methyl 2-[hydroxy-(4-nitrophenyl)methyl]prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-7(11(14)17-2)10(13)8-3-5-9(6-4-8)12(15)16/h3-6,10,13H,1H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMALDNNWRVBOJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463771 |
Source
|
Record name | methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate | |
CAS RN |
114106-93-3 |
Source
|
Record name | methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.